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Gallium(III) bromide

Cross-Coupling Organic Synthesis Lewis Acid Catalysis

Synthetic workflows demanding precise Lewis acidity control often fail when substituting GaBr₃ with AlBr₃ (overly aggressive, causing side reactions) or GaCl₃ (insufficiently reactive for demanding transformations). GaBr₃ occupies the optimal intermediate reactivity niche. • Achieved 97% yield in enol-silyl ketene acetal cross-coupling where AlCl₃, BF₃·OEt₂, and lanthanide triflates were ineffective, reducing purification burden for pharmaceutical intermediates. • Serves as a carbon-free gallium source for CVD epitaxy, eliminating optically active carbon defects inherent to organometallic precursors like TMGa in GaN/AlN device layers. • Generates the active [GaBr₂]⁺ cation in type II cycloisomerization, enabling mechanistic pathways inaccessible to chloride or iodide analogs.

Molecular Formula Br3Ga
Molecular Weight 309.44 g/mol
CAS No. 13450-88-9
Cat. No. B077593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) bromide
CAS13450-88-9
Molecular FormulaBr3Ga
Molecular Weight309.44 g/mol
Structural Identifiers
SMILES[Ga+3].[Br-].[Br-].[Br-]
InChIInChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3
InChIKeySRVXDMYFQIODQI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Bromide Procurement Guide


Gallium(III) bromide (GaBr₃, CAS 13450-88-9) is a Group 13 Lewis acid halide, belonging to the gallium trihalide series. It exists as a white, crystalline powder at ambient conditions, primarily adopting a dimeric (Ga₂Br₆) structure in the solid state [1]. The compound exhibits a melting point of 121.5 °C, a boiling point of 278.8 °C, and a density of 3.69 g/cm³ at 25 °C, with limited aqueous solubility [1]. As an electron-deficient Lewis acid, GaBr₃ serves as a potent catalyst in organic transformations, including cross-coupling reactions and cycloisomerizations, and as a carbon-free precursor for semiconductor epitaxy. However, its chemical behavior is not monolithic across the gallium trihalide family. GaBr₃ is documented as a milder Lewis acid than aluminum tribromide (AlBr₃) yet more reactive than its chloride counterpart, gallium trichloride (GaCl₃), a divergence that directly impacts catalytic outcomes and material purity in industrial workflows [2]. This guide delineates the precise, quantifiable differentiators that govern the strategic selection of GaBr₃ over its closest chemical analogs for high-value scientific and industrial procurement.

Why GaBr₃ Cannot Be Replaced by GaCl₃ or AlBr₃


Substituting GaBr₃ with a generic Group 13 halide like AlBr₃ or GaCl₃ risks suboptimal yield, catalyst deactivation, or complete reaction failure due to fundamental differences in Lewis acidity, halide lability, and catalytic speciation. GaBr₃ occupies a nuanced reactivity niche: it is a milder Lewis acid than AlBr₃, a property that can prevent unwanted side reactions or substrate decomposition in sensitive transformations [1]. Conversely, it is more reactive than GaCl₃, which can translate to higher turnover frequencies or enable reactions that GaCl₃ cannot promote [1]. Furthermore, in certain catalytic cycles, GaBr₃ generates the active [GaBr₂]⁺ cation, a mechanistic distinction that may not be replicated by the corresponding chloride or iodide systems [2]. For semiconductor applications, GaBr₃ offers a carbon-free gallium source, a critical advantage over widely used organometallic precursors that introduce detrimental carbon impurities into epitaxial layers [3]. Consequently, blind substitution without considering these quantified performance gaps can undermine synthetic efficiency, product purity, and device performance.

Quantitative Performance Comparison


Catalytic Superiority in Cross-Coupling

In a study on the cross-coupling of enol derivatives with silyl ketene acetals, GaBr₃ demonstrated the highest catalytic efficacy among a panel of common Lewis acids .

Cross-Coupling Organic Synthesis Lewis Acid Catalysis

Conversion Efficiency vs. GaCl₃ and GaI₃

A direct comparison of gallium trihalides in a cyclization reaction showed that GaBr₃ provided a higher substrate conversion than GaCl₃ under identical conditions [1].

Catalysis Organic Synthesis Reaction Optimization

Lewis Acidity Niche Between AlBr₃ and GaCl₃

GaBr₃ is qualitatively positioned in the Lewis acidity/reactivity spectrum as a milder acid than AlBr₃ but more reactive than GaCl₃ [1]. This is further supported by crystallographic studies showing that the Lewis acidity trend can be masked in the solid state, yet Ga-N bond distances in GaBr₃ complexes are identical to those in GaCl₃ complexes within experimental error, indicating a more complex behavior than simple acidity scales suggest [2].

Lewis Acidity Reactivity Group 13 Halides

Active Cationic Species in Cycloisomerization

Mechanistic investigations using a type II cycloisomerization probe reaction have confirmed that the active catalytic species in GaBr₃-mediated reactions is the [GaBr₂]⁺ cation [1].

Mechanistic Probe Cycloisomerization Catalytic Speciation

Carbon-Free Precursor for Semiconductor Purity

In the epitaxial growth of group-III nitride semiconductors (GaN, AlN), GaBr₃ serves as a carbon-free precursor for chemical vapor deposition (CVD). A recent study implementing GaBr₃ and AlBr₃ in an industrial CVD system demonstrated a clear reduction in optically active carbon-related defects compared to conventional processes using trimethyl precursors [1].

Semiconductor Epitaxy CVD Precursor Materials Purity

Key Application Scenarios for GaBr₃


High-Yield Cross-Coupling Synthesis

In synthetic routes requiring a cross-coupling reaction between enol derivatives and silyl ketene acetals, GaBr₃ is the preferred Lewis acid catalyst. Based on evidence showing a 97% yield where other common Lewis acids (AlCl₃, BF₃·OEt₂, lanthanide triflates) were ineffective, GaBr₃ should be selected to maximize product yield and minimize purification burden in the preparation of α-alkenyl esters . This is particularly relevant in the synthesis of pharmaceutical intermediates and complex natural product analogs where a high-yielding, reliable step is critical for overall efficiency.

Carbon-Free CVD for High-Purity Epitaxy

For the epitaxial growth of GaN, AlN, and related alloys in high-frequency and high-power electronic devices, GaBr₃ offers a demonstrable advantage as a carbon-free precursor for chemical vapor deposition (CVD). Comparative studies confirm that replacing conventional metal-organic precursors (like TMGa) with GaBr₃ leads to a clear reduction in optically active carbon-related defects in the deposited layers [1]. This scenario is critical for manufacturers seeking to enhance device performance and reliability by mitigating carbon-induced charge trapping and scattering effects in semiconductor heterostructures.

Cationic Catalysis in Cycloisomerization

When mechanistic studies suggest that a positively charged gallium halide cation (i.e., [GaX₂]⁺) is the active catalyst for a type II cycloisomerization of 1,6-enynes, GaBr₃ should be considered as a source of the [GaBr₂]⁺ cation [2]. This is a distinct mechanistic pathway that may not be effectively promoted by other gallium trihalides or Lewis acids. Researchers investigating novel cycloaddition or skeletal reorganization reactions can leverage this knowledge to design and troubleshoot catalytic cycles, selecting GaBr₃ when the specific properties of the [GaBr₂]⁺ cation are required for substrate activation or intermediate stabilization.

Intermediate Reactivity for Acid-Sensitive Substrates

In scenarios where GaCl₃ proves insufficiently reactive to drive a desired transformation to completion, but the high Lewis acidity of AlBr₃ is known to cause side reactions (e.g., polymerization, rearrangement, or substrate decomposition), GaBr₃ occupies a valuable intermediate reactivity niche [3]. This scenario is particularly common in the synthesis of acid-sensitive substrates or in cascade reactions where precise control over reaction kinetics is essential. Selecting GaBr₃ in this context mitigates the risk of reaction failure associated with less reactive GaCl₃ while avoiding the decomposition pathways promoted by the more aggressive AlBr₃.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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